Synthesis of α-Benzoin Oxime from Benzoin: A Technical Guide
Synthesis of α-Benzoin Oxime from Benzoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of α-benzoin oxime from benzoin (B196080), a critical process for obtaining a versatile chelating agent and an important intermediate in organic synthesis. This document details the underlying chemical reaction, experimental protocols, and key data points for the successful synthesis and purification of this compound.
Introduction
α-Benzoin oxime, also known as cupron, is an organic compound with the formula C₆H₅CH(OH)C(=NOH)C₆H₅. It is widely recognized for its ability to form stable complexes with various metal ions, making it an invaluable reagent in analytical chemistry for the determination of metals such as copper, molybdenum, and tungsten.[1] Furthermore, its utility extends to organic synthesis as a precursor for the preparation of other valuable organic molecules.[1] The most common and well-established method for synthesizing α-benzoin oxime is through the condensation reaction of benzoin with hydroxylamine (B1172632) hydrochloride.[2] This guide will focus on this prevalent synthetic route.
Reaction and Mechanism
The synthesis of α-benzoin oxime from benzoin proceeds via a condensation reaction between the ketone functional group of benzoin and hydroxylamine. The reaction is typically carried out in an alcoholic solvent and in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride during the reaction.[2]
The overall reaction is as follows:
C₆H₅CH(OH)C(=O)C₆H₅ + NH₂OH·HCl → C₆H₅CH(OH)C(=NOH)C₆H₅ + HCl + H₂O
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of benzoin, followed by dehydration to form the oxime.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of α-benzoin oxime.
Table 1: Physicochemical Properties of α-Benzoin Oxime
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | |
| Molecular Weight | 227.26 g/mol | [2] |
| Melting Point (crude) | 140-145 °C | [1][3] |
| Melting Point (pure) | 153-155 °C | [1][3][4][5] |
| Appearance | White crystalline powder | [6] |
| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, benzene (B151609), chloroform | [7] |
Table 2: Summary of Reaction Conditions and Yields
| Method | Reagents | Solvent | Base | Reaction Time | Yield (crude) | Yield (pure) | Reference |
| Method 1 | Benzoin, Hydroxylamine Hydrochloride | Methanol (B129727) | Sodium Bicarbonate | 8 hours at 25-28 °C | 99% | 71-75% | [1] |
| Method 2 | Benzoin, Hydroxylamine Hydrochloride | Ethanol | Sodium Hydroxide (B78521) | Overnight at room temp. | - | 41-45% | [8] |
| Method 3 | Benzoin, Hydroxylamine Hydrochloride | Alcohol | Carbonate powder | 5-10 hours at 5-40 °C | 95-99% | 71-75% | [1][3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of α-benzoin oxime from benzoin.
Protocol 1: Synthesis using Sodium Bicarbonate in Methanol[1]
Materials:
-
Benzoin (212 g)
-
Hydroxylamine hydrochloride (104 g)
-
Sodium bicarbonate (126 g, fine powder)
-
Methanol (1 L)
-
Benzene
-
Distilled water
Procedure:
-
In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 104 g of hydroxylamine hydrochloride in 1 L of methanol.
-
To this solution, add 212 g of benzoin and 126 g of finely powdered sodium bicarbonate.
-
Stir the mixture at room temperature (25-28 °C) for 8 hours. Carbon dioxide gas will be evolved during the reaction.
-
After the reaction is complete, remove approximately 80% of the methanol by distillation under reduced pressure.
-
To the remaining reaction mixture, add a sufficient volume of warm water and stir vigorously to precipitate the crude product as a loose white solid.
-
Collect the precipitate by filtration, wash it three times with distilled water, and allow it to drain.
-
Dry the crude product to obtain α-benzoin oxime with a melting point of 140-145 °C and a yield of 95-99%.
-
For purification, add the crude product to a suitable amount of benzene and reflux for about 30 minutes.
-
Allow the mixture to stand and cool for five to six hours, then collect the purified white crystalline product by suction filtration.
-
Wash the crystals twice with a small amount of benzene and dry them to obtain pure α-benzoin oxime with a melting point of 154-155 °C and an overall yield of 71-75%.
Protocol 2: Synthesis using Sodium Hydroxide in Ethanol[9]
Materials:
-
α-Benzoin (1.38 g, 6.5 mmol)
-
Hydroxylamine hydrochloride (0.5 g, 7.2 mmol)
-
Sodium hydroxide (0.34 g, 8.5 mmol)
-
Dehydrated ethanol (20 mL)
-
Eluent for column chromatography (e.g., ethyl acetate (B1210297)/petroleum ether mixture)
Procedure:
-
In a 100 mL single-necked round-bottom flask, add 1.38 g of α-benzoin and 0.5 g of hydroxylamine hydrochloride to 20 mL of dehydrated ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 0.34 g of sodium hydroxide to the mixture and continue to stir overnight.
-
The next day, filter the reaction mixture. Wash the filter cake with dehydrated ethanol and combine the filtrates.
-
Remove the solvent from the filtrate by rotary evaporation to obtain a light yellow oil.
-
Purify the crude product by column chromatography using a gradient elution with a mixture of ethyl acetate and petroleum ether (e.g., from 1:100 to 1:5 v/v) to obtain pure trans-α-benzoin oxime as a white solid. The reported yield is 41%.
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from benzoin to α-benzoin oxime.
Caption: Reaction scheme for the synthesis of α-benzoin oxime.
Experimental Workflow
The diagram below outlines the general steps involved in the synthesis and purification of α-benzoin oxime.
Caption: General experimental workflow for α-benzoin oxime synthesis.
Conclusion
The synthesis of α-benzoin oxime from benzoin is a robust and well-documented process. By carefully controlling reaction parameters such as temperature, reaction time, and the choice of base and solvent, high yields of the desired product can be achieved. The provided protocols offer reliable methods for both the synthesis and subsequent purification of α-benzoin oxime, catering to the needs of researchers and professionals in various fields of chemistry. The choice between recrystallization and column chromatography for purification will depend on the desired purity and the scale of the reaction.
References
- 1. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 2. alpha-Benzoin oxime | Benchchem [benchchem.com]
- 3. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 4. ALPHA-BENZOIN OXIME | 441-38-3 [chemicalbook.com]
- 5. a-Benzoin oxime 98 441-38-3 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. CN102702023B - Synthesis method of trans-alpha-benzoinoxime - Google Patents [patents.google.com]
